

Synthesis of 2-(Tert-butyl)-4-nitrophenol from 4-tert-butylphenol.

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Compound of Interest

Compound Name: 2-(Tert-butyl)-4-nitrophenol

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Synthesis of 2-(Tert-butyl)-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-(tert-butyl)-4-nitrophenol** from 4-tert-butylphenol. The document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in organic synthesis and drug discovery.

Introduction

2-(Tert-butyl)-4-nitrophenol is a valuable chemical intermediate in the synthesis of various organic molecules. Its structure, featuring a bulky tert-butyl group ortho to the hydroxyl group and a nitro group para to it, provides unique steric and electronic properties that are leveraged in the development of more complex compounds. The synthesis of this molecule is a key step in various research and industrial applications.

Reaction Mechanism and Specificity

The synthesis of **2-(tert-butyl)-4-nitrophenol** from 4-tert-butylphenol is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups on the phenol ring are ortho, para-directing activators. However, the bulky tert-butyl group sterically hinders the ortho positions adjacent to it. Consequently, the

incoming electrophile, the nitronium ion (NO_2^+), is directed to the positions ortho and para to the hydroxyl group. Given that the para position is already occupied by the tert-butyl group, the nitration predominantly occurs at the position ortho to the hydroxyl group and meta to the tert-butyl group.

The reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a catalyst or in a suitable solvent system. The choice of reagents and reaction conditions can influence the selectivity and yield of the desired product.

Experimental Protocols

A common and effective method for the synthesis of **2-(tert-butyl)-4-nitrophenol** involves the direct nitration of 4-tert-butylphenol. The following protocol is based on established laboratory procedures.^[1]

3.1. Materials and Equipment

- 4-tert-butylphenol
- Ethyl acetate
- Nitric acid (concentrated)
- Water
- Sodium nitrite (NaNO_2) (catalytic amount)
- 1N Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO_4)
- Round-bottomed flask
- Mechanical stirrer
- Dropping funnel
- Ice bath

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

3.2. Procedure

- In a 600-mL round-bottomed flask equipped with a mechanical stirrer, dissolve 30 g (0.2 mole) of commercially available 4-tert-butylphenol in 200 mL of ethyl acetate.^[1]
- Cool the flask to 0°C using an ice bath.^[1]
- Prepare a solution of nitric acid by diluting 13 mL of concentrated nitric acid with 13 mL of water.
- Add the diluted nitric acid dropwise to the stirred solution of 4-tert-butylphenol over a period of 10 minutes, maintaining the temperature at 0°C.^[1]
- Add a catalytic amount of sodium nitrite (NaNO_2) to the reaction mixture.^[1]
- Continue stirring the mixture at 0°C for 45 minutes.^[1]
- After the reaction is complete, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.^[1]
- Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO_4).^[1]
- Filter the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.^[1]
- The resulting material is **2-(tert-butyl)-4-nitrophenol**.^[1]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of **2-(tert-butyl)-4-nitrophenol**.

Table 1: Reactant and Product Information

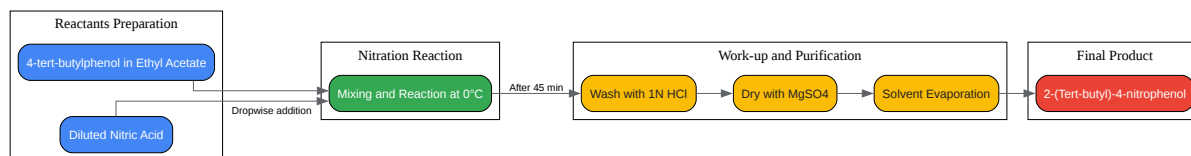
Compound	Molar Mass (g/mol)	Amount (g)	Moles
4-tert-butylphenol	150.22	30	0.2
Nitric Acid	63.01	~18.3 (13 mL)	~0.29
2-(Tert-butyl)-4-nitrophenol	195.21	37	~0.19

Table 2: Reaction Conditions and Yield

Parameter	Value
Solvent	Ethyl Acetate
Reaction Temperature	0°C
Reaction Time	45 minutes
Product Yield	37 g
Molar Yield	~95%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-(tert-butyl)-4-nitrophenol**.



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Caption: Experimental workflow for the synthesis of **2-(tert-butyl)-4-nitrophenol**.

Characterization

The identity and purity of the synthesized **2-(tert-butyl)-4-nitrophenol** can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for verifying the molecular structure and the position of the functional groups.
- Infrared (IR) Spectroscopy: This technique can confirm the presence of the nitro (NO_2) and phenolic hydroxyl ($-\text{OH}$) groups.
- Mass Spectrometry (MS): MS is used to validate the molecular weight of the compound.^[2]
- High-Performance Liquid Chromatography (HPLC): HPLC is employed for the quantitative assessment of the product's purity.^[2]

Safety Considerations

- Nitric acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- The reaction should be performed in a well-ventilated fume hood.
- The reaction is exothermic; therefore, maintaining the temperature at 0°C is crucial to control the reaction rate and prevent the formation of byproducts.

This guide provides a detailed framework for the synthesis of **2-(tert-butyl)-4-nitrophenol**. Researchers are encouraged to consult additional literature and safety data sheets before undertaking any experimental work.

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